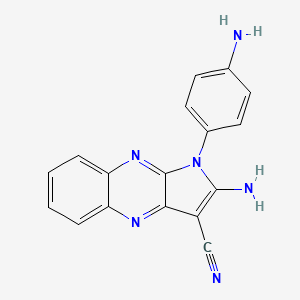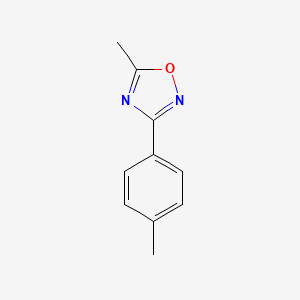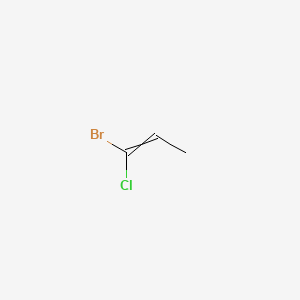
1-BROMO-1-CHLORO-1-PROPENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-Bromo-1-chloroprop-1-ene is an organohalogen compound characterized by the presence of both bromine and chlorine atoms attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-BROMO-1-CHLORO-1-PROPENE typically involves the halogenation of propene. One common method is the addition of bromine and chlorine to propene under controlled conditions. The reaction can be carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where propene is reacted with bromine and chlorine gases in a reactor. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1E)-1-Bromo-1-chloroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with reagents like hydrogen halides, water, or alcohols.
Elimination Reactions: Under basic conditions, 1-BROMO-1-CHLORO-1-PROPENE can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen bromide (HBr) or hydrogen chloride (HCl) in the presence of a catalyst.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile.
Addition: Formation of dihalogenated alkanes.
Elimination: Formation of alkenes such as 1,2-dichloropropene or 1,2-dibromopropene.
Wissenschaftliche Forschungsanwendungen
(1E)-1-Bromo-1-chloroprop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential use in modifying biomolecules and studying enzyme-catalyzed reactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-BROMO-1-CHLORO-1-PROPENE involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-chloropropane: Similar structure but lacks the double bond, making it less reactive in addition reactions.
1,2-Dibromopropane: Contains two bromine atoms instead of one bromine and one chlorine, leading to different reactivity patterns.
1,2-Dichloropropane: Contains two chlorine atoms, which affects its chemical behavior compared to 1-BROMO-1-CHLORO-1-PROPENE.
Uniqueness: (1E)-1-Bromo-1-chloroprop-1-ene is unique due to the presence of both bromine and chlorine atoms on a propene backbone, providing a combination of reactivity that is not observed in compounds with only bromine or chlorine. This dual halogenation allows for a wider range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
67939-54-2 |
|---|---|
Molekularformel |
C3H4BrCl |
Molekulargewicht |
155.42 g/mol |
IUPAC-Name |
(Z)-1-bromo-1-chloroprop-1-ene |
InChI |
InChI=1S/C3H4BrCl/c1-2-3(4)5/h2H,1H3/b3-2+ |
InChI-Schlüssel |
XSOMCPNEAAAZNZ-NSCUHMNNSA-N |
SMILES |
CC=C(Cl)Br |
Isomerische SMILES |
C/C=C(/Cl)\Br |
Kanonische SMILES |
CC=C(Cl)Br |
Key on ui other cas no. |
67939-54-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


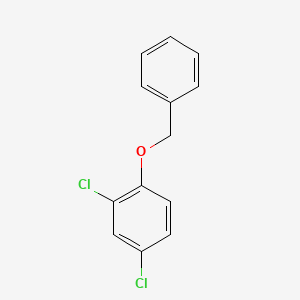

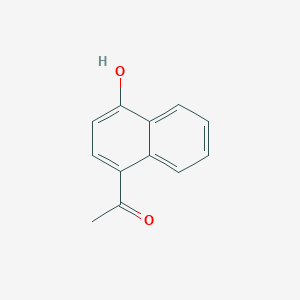
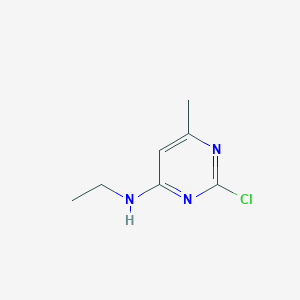
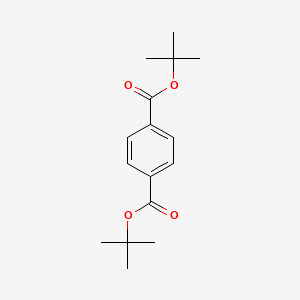
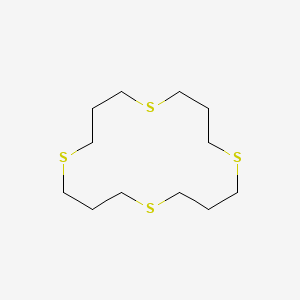
![4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde](/img/structure/B1595853.png)

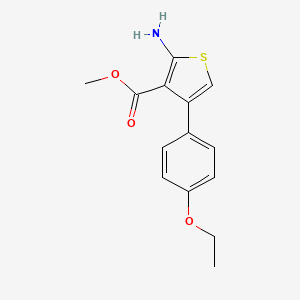
![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1595856.png)
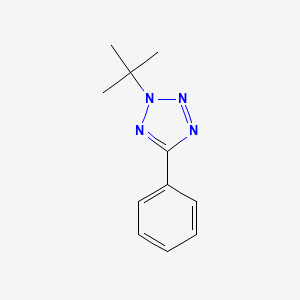
![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1595858.png)
